Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Ethyl Chloroformate (CAS No. 541-41-3)
Abstract
Ethyl chloroformate (ECF), systematically named ethyl carbonochloridate, is a highly versatile and reactive organic compound with the chemical formula ClCO₂CH₂CH₃.[1] It serves as a cornerstone reagent in modern organic synthesis, particularly within pharmaceutical and agrochemical development. This guide provides an in-depth exploration of the chemical and physical properties of ethyl chloroformate, its synthesis, core reactivity, and significant applications. Special emphasis is placed on its role as a protecting group for amines, an activating agent for carboxylic acids, and a derivatizing agent for analytical purposes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into its safe and effective use.
Introduction: The Pivotal Role of Ethyl Chloroformate in Synthesis
Ethyl chloroformate is the ethyl ester of chloroformic acid and is recognized for its high electrophilicity at the carbonyl carbon.[2] This reactivity is driven by the electron-withdrawing effects of both the chlorine atom and the ethoxy group, making it a prime target for nucleophilic attack.[2] Consequently, ECF is a fundamental tool for constructing complex molecular architectures.[2] Its primary applications include the introduction of the N-ethoxycarbonyl (N-Cbz or Z) protecting group for amines, the formation of mixed anhydrides for peptide coupling, and the synthesis of esters and amides.[2][3] Furthermore, its utility extends to analytical chemistry, where it functions as a robust derivatizing agent, enhancing the volatility of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[4]
Physicochemical and Spectroscopic Properties
Ethyl chloroformate is a colorless to light yellow liquid characterized by a pungent, unpleasant odor.[2][5] A comprehensive understanding of its physical properties is critical for its safe handling, storage, and application in experimental design.
Physical and Chemical Data Summary
The key quantitative properties of ethyl chloroformate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 541-41-3 | [1] |
| Molecular Formula | C₃H₅ClO₂ | [1] |
| Molecular Weight | 108.52 g/mol | [1][6] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent, like hydrochloric acid | [1][2] |
| Density | 1.135 g/mL at 25 °C | [7] |
| Melting Point | -81 °C (-114 °F) | [1][7] |
| Boiling Point | 93-95 °C (199-203 °F) | [1][7][8] |
| Flash Point | 10 °C (50 °F) [Closed Cup] | [5] |
| Autoignition Temp. | 450 °C (842 °F) | [9] |
| Vapor Pressure | 53 hPa (39.75 mmHg) at 20 °C | [9] |
| Vapor Density | 3.74 (vs. air) | [7] |
| Refractive Index | n20/D 1.395 | [7] |
| Solubility | Miscible with alcohol, benzene, chloroform, ether. Decomposes in water. | [7][10] |
Spectroscopic Profile
While specific spectral data from the provided search results is limited, the functional groups present in ethyl chloroformate (C=O, C-O, C-Cl) give rise to characteristic signals in IR and NMR spectroscopy, which are essential for reaction monitoring and product confirmation.
Synthesis of Ethyl Chloroformate
The industrial synthesis of ethyl chloroformate is primarily achieved through the reaction of absolute ethanol with phosgene (COCl₂).[11][12] This esterification reaction must be carefully controlled to maximize yield and minimize the formation of byproducts like diethyl carbonate.[13]
Caption: Synthesis of Ethyl Chloroformate from Ethanol and Phosgene.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a common method for preparing ethyl chloroformate.[13]
Causality: The reaction is performed at low temperatures (below 10°C) to suppress the formation of diethyl carbonate, a common byproduct resulting from the reaction of a second ethanol molecule with the ethyl chloroformate product. Maintaining an excess of phosgene ensures the complete conversion of ethanol.[13]
-
Setup: A three-liter flask is equipped with a reflux condenser and a gas inlet tube.
-
Reactant Charging: 736 g (10 moles) of absolute ethanol is placed in the flask.
-
Cooling: The flask is cooled to below 10°C in an ice bath.
-
Phosgene Addition: Phosgene gas is passed into the cooled ethanol until the total weight has increased by 1090 g (11 moles). The temperature must be rigorously maintained below 10°C throughout the addition.
-
Reaction Completion: The mixture is allowed to stand for 30 minutes at below 10°C to ensure the complete reaction of phosgene.
-
Workup: The reaction mixture is allowed to warm to room temperature. It is then washed twice with an equal volume of ice water to remove excess alcohol and dissolved hydrogen chloride.
-
Purification: The organic layer is separated, dried over anhydrous calcium chloride, and then purified by fractional distillation, collecting the fraction boiling between 93-96°C.[13]
Core Reactivity and Mechanistic Pathways
The reactivity of ethyl chloroformate is analogous to that of acyl chlorides, serving as an excellent electrophile.[14] Its reactions are central to its utility in multi-step synthesis.
Reactions with Nucleophiles
Ethyl chloroformate readily reacts with a variety of nucleophiles. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.[14]
-
With Amines (Carbamate Formation): Primary and secondary amines react to form N-ethoxycarbonyl derivatives (ethyl carbamates). This is one of the most important applications of ECF, providing a stable protecting group for amines.[2][14][15]
-
With Alcohols (Carbonate Formation): Alcohols react to yield ethyl carbonate esters.[14][15]
-
With Carboxylic Acids (Mixed Anhydride Formation): Carboxylic acids, typically as their carboxylate salts, react to form mixed carbonic-carboxylic anhydrides. These anhydrides are highly activated intermediates, susceptible to further nucleophilic attack, and are instrumental in peptide bond formation.[2][3][14]
-
With Water (Hydrolysis): ECF reacts with water, decomposing to produce ethanol, carbon dioxide, and corrosive hydrogen chloride gas.[5][10][15] This moisture sensitivity necessitates handling under anhydrous conditions.
Caption: Key reactions of Ethyl Chloroformate with various nucleophiles.
N-Dealkylation of Tertiary Amines
A noteworthy reaction is the cleavage of tertiary amines, known as the von Braun reaction. ECF reacts with tertiary amines to form a quaternary ammonium salt, which then fragments to yield an ethyl carbamate and an alkyl chloride.[16] The lability of the N-substituent generally follows the order: benzyl > allyl > methyl > other alkyl groups.[17][18] This reaction provides a valuable method for converting tertiary amines to secondary amines after hydrolysis of the resulting carbamate.[16]
Key Applications in Research and Development
The versatility of ethyl chloroformate makes it indispensable in several areas of chemical science.
Protecting Group Chemistry
ECF is a choice reagent for protecting amine functionalities. The resulting N-ethoxycarbonyl (Cbz) group is stable under a wide range of reaction conditions but can be readily removed, often by catalytic hydrogenolysis, making it highly valuable in complex, multi-step syntheses of pharmaceuticals and alkaloids.[2]
Peptide Synthesis and Amide Formation
In peptide synthesis, ECF is used to activate the carboxylic acid group of an N-protected amino acid by forming a mixed anhydride.[2] This activated intermediate readily reacts with the amino group of another amino acid to form a peptide bond. This method is efficient and widely used for creating amide linkages.[2][19]
Analytical Derivatization for GC-MS
Many polar, non-volatile metabolites such as amino acids, organic acids, and phenols are unsuitable for direct GC-MS analysis. ECF serves as an excellent derivatizing agent that reacts with hydroxyl, carboxyl, and amino groups to increase analyte volatility and thermal stability.[4][20] This derivatization is often rapid, can be performed in a single step directly in an aqueous matrix, and significantly improves chromatographic resolution and detection sensitivity.[4][21]
This protocol is adapted from a validated method for comprehensive metabolite analysis.[20]
Causality: The two-step pH adjustment is critical. The initial acidic/neutral condition favors the derivatization of amines. The subsequent shift to an alkaline pH (9-10) facilitates the efficient ethoxycarbonylation of phenolic hydroxyl groups and other less reactive functionalities.[20][21] Pyridine acts as a catalyst, activating the ECF by forming a reactive N-ethoxycarbonylpyridinium salt.[4]
-
Sample Preparation: To a 600 µL aliquot of diluted serum sample (1:1 with water) in a glass tube, add 100 µL of an internal standard solution (e.g., L-2-chlorophenylalanine, 0.1 mg/mL).
-
First Derivatization: Add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.
-
Reaction & Extraction: Ultrasonicate the mixture for 60 seconds at 20°C to accelerate the reaction. Extract the derivatives by adding 500 µL of n-hexane, vortexing, and centrifuging.
-
pH Adjustment: Carefully transfer the upper organic layer. Adjust the pH of the remaining aqueous layer to 9–10 using 100 µL of 7 M NaOH.
-
Second Derivatization: Add another 50 µL of ECF to the alkaline aqueous layer. Vortex for 30 seconds and centrifuge.
-
Final Extraction: Extract the newly formed derivatives with 500 µL of n-hexane. Combine the organic extracts, dry under a stream of nitrogen, and reconstitute in a suitable solvent for GC-MS injection.
Industrial Synthesis
Beyond the laboratory, ECF is an important intermediate in the large-scale production of various commercial products, including:
-
Agrochemicals: It is a crucial building block in the synthesis of herbicides and fungicides.[11]
-
Pharmaceuticals: Used for carbamate and carbonate formation in the synthesis of active pharmaceutical ingredients (APIs).[11]
-
Ore Flotation Agents: Employed in the manufacture of chemicals used in mining operations.[3][22]
Safety, Handling, and Toxicology
Ethyl chloroformate is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic.[1][23]
Hazard Summary
| Hazard Type | Description | Source(s) |
| Inhalation | May be fatal if inhaled.[23] Corrosive to the respiratory tract, causing burning, coughing, and potentially fatal pulmonary edema.[5][22] |
| Skin Contact | Causes severe skin burns.[22][23] Can be absorbed through the skin.[23] |
| Eye Contact | Causes severe eye burns and can lead to permanent damage or blindness.[5][22] It is a lachrymator.[23] |
| Ingestion | Harmful if swallowed.[23] Causes severe burns to the digestive tract.[5][23] |
| Flammability | Highly flammable liquid and vapor.[23] Vapors are heavier than air and may travel to an ignition source.[24][25] |
| Reactivity | Reacts with water to release toxic and corrosive hydrogen chloride gas.[5] Reacts violently with strong oxidants, bases, and certain metals.[5][25] |
Safe Handling and Storage
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[26]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles with a face shield, permeation-resistant gloves (e.g., PVC), and appropriate protective clothing.[5][22]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[22] Use non-sparking tools and ensure equipment is properly grounded.[22][26]
-
Storage: Store in a cool, dry, well-ventilated, fireproof area away from incompatible substances.[27] The container must be kept tightly closed.[26] It is moisture-sensitive and should be stored under an inert atmosphere.[26]
-
First Aid: Facilities must be equipped with an emergency eyewash station and safety shower.[26] In case of exposure, immediately flush affected areas with copious amounts of water for at least 15 minutes and seek immediate medical attention.[23][26]
Toxicological Data
| Endpoint | Species | Value | Source(s) |
| LD₅₀ (Oral) | Rat | 205 - 470 mg/kg | [8][9][28] |
| LD₅₀ (Dermal) | Rabbit | >2280 mg/kg | [9][28] |
| LC₅₀ (Inhalation) | Rat | 0.43 mg/L (4-hour) | [28] |
Conclusion
Ethyl chloroformate (CAS 541-41-3) is a reagent of profound importance in organic chemistry. Its high reactivity, governed by the electrophilic carbonyl center, allows for the efficient formation of carbamates, carbonates, and mixed anhydrides. These transformations are fundamental to peptide synthesis, the protection of functional groups, and the development of novel pharmaceuticals and agrochemicals. Furthermore, its role as a derivatizing agent has proven invaluable for enhancing the scope of GC-MS based metabolomics. However, its significant utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for any scientist seeking to leverage its full potential in research and development.
References
-
LANXESS. (2015). Ethylchloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from [Link]
-
Multichem. Ethyl chloroformate Dealer and Distributor. Retrieved from [Link]
-
MDPI. (2022). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Retrieved from [Link]
-
CORE. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl chloroformate. Retrieved from [Link]
- Asian Journal of Chemistry. (2010).
-
MDPI. (2015). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Retrieved from [Link]
-
AIHA. (2017). Ethyl Chloroformate ERPG. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. Ethyl chloroformate | ClCOOC2H5 | CID 10928. Retrieved from [Link]
-
NJ.gov. Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]
-
PrepChem.com. Preparation of ethyl chloroformate. Retrieved from [Link]
- Google Patents. (2020). CN111689858B - Method for preparing ethyl chloroformate.
-
VanDeMark Chemical. ETHYL CHLOROFORMATE ECF. Retrieved from [Link]
-
J-Stage. (1976). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Retrieved from [Link]
-
ECHA. Ethyl chloroformate - Registration Dossier. Retrieved from [Link]
-
PubMed. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Retrieved from [Link]
-
PMC. (2011). N-Dealkylation of Amines. Retrieved from [Link]
-
-
NIST. Methyl fluoride - NIST WebBook. Retrieved from [Link]
- Journal of Sciences, Islamic Republic of Iran. (2001).
-
Organic Chemistry Portal. (2009). Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Retrieved from [Link]
-
Inchem.org. ICSC 1025 - ETHYL CHLOROFORMATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoromethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
- Google Patents. (1976). US3966786A - Method for producing chloroformates.
Sources